4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride
Description
4-Amino-1λ⁶,2-thiazinane-1,1,3-trione hydrochloride is a heterocyclic compound characterized by a six-membered thiazinane ring containing sulfur and nitrogen atoms. The molecular formula is C₄H₈N₂O₃S·HCl, with a hydrochloride salt enhancing its stability and solubility . Key structural features include:
- 1,1,3-Trione groups: Three ketone oxygen atoms attached to the sulfur and adjacent carbons.
- Amino substituent: A primary amine group at position 4, which may contribute to hydrogen bonding and biological interactions .
- Sulfone moiety: The sulfur atom in the thiazinane ring is fully oxidized (S=O₂), increasing polarity .
The compound’s SMILES notation (C1CS(=O)(=O)NC(=O)C1N) and InChIKey (VZEKVFKATAWPJV-UHFFFAOYSA-N) confirm its unique stereoelectronic properties .
Properties
CAS No. |
2624123-12-0 |
|---|---|
Molecular Formula |
C4H9ClN2O3S |
Molecular Weight |
200.65 g/mol |
IUPAC Name |
4-amino-1,1-dioxothiazinan-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O3S.ClH/c5-3-1-2-10(8,9)6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H |
InChI Key |
XINBCFXEWXUOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC(=O)C1N.Cl |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction parameters. This approach allows for efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazinane derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include enzyme inhibition or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between 4-amino-1λ⁶,2-thiazinane-1,1,3-trione hydrochloride and related thiazinane derivatives:
Key Comparative Insights:
Functional Groups: The 1,1,3-trione system in the target compound distinguishes it from the 1,1,4-trione in T3D3009 () and the 1,1-dione in . This affects electron distribution and hydrogen-bonding capacity .
Synthesis: Derivatives like 3-substituted-1,3-thiazinane-4-one hydrochlorides require milder conditions (room temperature) compared to high-temperature steps for 2-imino derivatives . The target compound’s synthesis may share similar protocols but remains unspecified.
Physicochemical Properties :
- The hydrochloride salt in the target compound and improves water solubility, whereas the trifluoroacetic acid salt () may enhance organic solvent compatibility .
- The chlorophenyl and methyl groups in T3D3009 increase lipophilicity, likely influencing membrane permeability .
In contrast, T3D3009 is cataloged in toxin databases, implying distinct safety profiles .
Biological Activity
4-amino-1lambda6,2-thiazinane-1,1,3-trione hydrochloride is a heterocyclic compound notable for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.
Structural Information
The molecular formula for this compound is , with the following structural representation:
- SMILES : C1CS(=O)(=O)NC(=O)C1N
- InChI : InChI=1S/C4H8N2O3S
Antimicrobial Activity
Some derivatives of thiazine compounds have shown effective antimicrobial properties. For instance, compounds structurally similar to 4-amino-1lambda6,2-thiazinane have been reported to inhibit bacterial growth through various mechanisms. These include disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Enzyme Inhibition
Thiazine derivatives often act as enzyme inhibitors. The inhibition of enzymes such as β-lactamases has been a focal point in drug development against resistant bacterial strains. Research indicates that modifications to the thiazine structure can enhance binding affinity and selectivity towards target enzymes.
Study on Thiazine Derivatives
A study published in Bioorganic & Medicinal Chemistry highlights the synthesis and evaluation of thiazine derivatives for their antibacterial activity. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of thiazine derivatives when combined with conventional antibiotics. For example:
| Combination | Synergistic Effect | Observed Reduction in MIC |
|---|---|---|
| Thiazine + Penicillin | Yes | 50% |
| Thiazine + Tetracycline | Yes | 70% |
These findings suggest that this compound could potentially enhance the efficacy of existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
